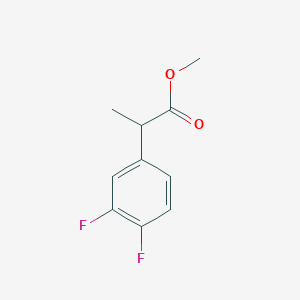
1-Bromo-2-(tert-butoxy)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(tert-butoxy)cyclohexane is an organic compound with the molecular formula C10H19BrO It is a brominated cyclohexane derivative where a bromine atom is attached to the first carbon and a tert-butoxy group is attached to the second carbon of the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-2-(tert-butoxy)cyclohexane can be synthesized through several methods. One common approach involves the bromination of 2-(tert-butoxy)cyclohexanol. The reaction typically uses hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-(tert-butoxy)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of cyclohexene derivatives.
Oxidation and Reduction Reactions: The tert-butoxy group can be oxidized to form corresponding alcohols or ketones, while reduction reactions can convert the bromine atom to a hydrogen atom.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines under mild to moderate conditions.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) under elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of 2-(tert-butoxy)cyclohexanol, 2-(tert-butoxy)cyclohexyl cyanide, or 2-(tert-butoxy)cyclohexylamine.
Elimination: Formation of 1-(tert-butoxy)cyclohexene.
Oxidation: Formation of 2-(tert-butoxy)cyclohexanone.
Reduction: Formation of 2-(tert-butoxy)cyclohexane.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(tert-butoxy)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various cyclohexane derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(tert-butoxy)cyclohexane depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes a bimolecular elimination (E2) mechanism, where the base abstracts a proton, leading to the formation of a double bond and the elimination of the bromine atom.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-(tert-butyl)cyclohexane: Similar structure but with a tert-butyl group instead of a tert-butoxy group.
1-Bromo-2-(methoxy)cyclohexane: Similar structure but with a methoxy group instead of a tert-butoxy group.
1-Bromo-2-(ethoxy)cyclohexane: Similar structure but with an ethoxy group instead of a tert-butoxy group.
Uniqueness
1-Bromo-2-(tert-butoxy)cyclohexane is unique due to the presence of the bulky tert-butoxy group, which influences its reactivity and steric interactions. This compound’s specific substitution pattern and steric hindrance make it distinct from other brominated cyclohexane derivatives.
Eigenschaften
Molekularformel |
C10H19BrO |
|---|---|
Molekulargewicht |
235.16 g/mol |
IUPAC-Name |
1-bromo-2-[(2-methylpropan-2-yl)oxy]cyclohexane |
InChI |
InChI=1S/C10H19BrO/c1-10(2,3)12-9-7-5-4-6-8(9)11/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
CNXOIRFTDZIXCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1CCCCC1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Ethylphenyl)methyl]pyrrolidine](/img/structure/B13074312.png)

![(2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid](/img/structure/B13074314.png)

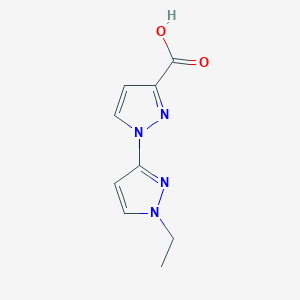
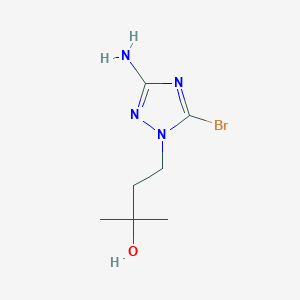
![4-{[4-(Dimethylamino)phenyl]methylidene}-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B13074335.png)
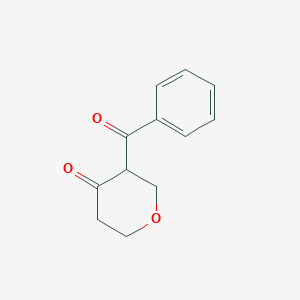
![N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine](/img/structure/B13074341.png)
![(1S,6R,7S)-7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B13074346.png)
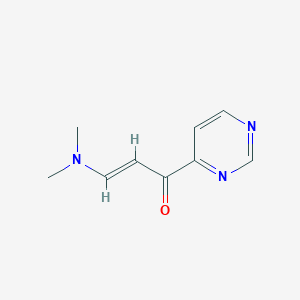
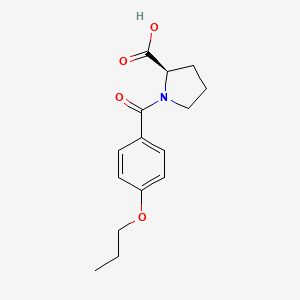
![2-[Amino(cyclopropyl)methyl]-4-bromo-6-chlorophenol](/img/structure/B13074370.png)
